molecular formula C21H14N2O7 B12676770 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione CAS No. 3263-48-7

1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione

Cat. No.: B12676770
CAS No.: 3263-48-7
M. Wt: 406.3 g/mol
InChI Key: JKKUOQZOESABJX-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione is a complex organic compound derived from anthraquinone This compound is characterized by its unique structure, which includes hydroxyl, amino, and nitro functional groups attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes nitration, reduction, and amination reactions under controlled conditions. For instance, the nitration of anthraquinone can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and cell death. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dihydroxyanthraquinone: Lacks the nitro and amino groups, making it less reactive.

    1,8-Dihydroxyanthraquinone: Known for its use in antipsoriatic drugs.

    1,4-Dihydroxyanthraquinone: Used in the synthesis of dyes and pigments.

Uniqueness

1,5-Dihydroxy-4-((3-(hydroxymethyl)phenyl)amino)-8-nitroanthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

3263-48-7

Molecular Formula

C21H14N2O7

Molecular Weight

406.3 g/mol

IUPAC Name

1,5-dihydroxy-4-[3-(hydroxymethyl)anilino]-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C21H14N2O7/c24-9-10-2-1-3-11(8-10)22-12-4-6-14(25)18-16(12)20(27)19-15(26)7-5-13(23(29)30)17(19)21(18)28/h1-8,22,24-26H,9H2

InChI Key

JKKUOQZOESABJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])CO

Origin of Product

United States

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